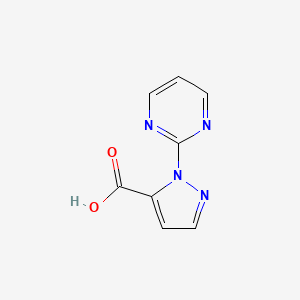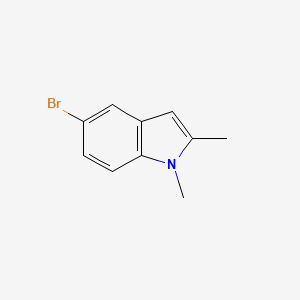![molecular formula C16H12N4O B13882190 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13882190.png)
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine is a complex organic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine involves its interaction with molecular targets such as FGFRs. The compound inhibits the FGFR signaling pathway by binding to the receptor’s tyrosine kinase domain, preventing its activation and subsequent downstream signaling. This inhibition leads to reduced cell proliferation, migration, and invasion, making it effective in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in their biological activity and applications.
4-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine: Another pyrrolopyridine derivative with different functional groups and applications.
Uniqueness
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine is unique due to its potent inhibitory activity against FGFRs, making it a valuable compound in cancer research and therapy. Its specific structure allows for effective binding to the FGFR tyrosine kinase domain, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C16H12N4O |
|---|---|
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
2-methoxy-4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C16H12N4O/c1-21-14-8-12(10-4-2-7-18-16(10)20-14)13-9-19-15-11(13)5-3-6-17-15/h2-9H,1H3,(H,17,19) |
InChI-Schlüssel |
VGSPPRPUSFJFOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=CC=N2)C(=C1)C3=CNC4=C3C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl 4-[[2-(methoxycarbonyl)-5-methylphenyl]methyl]piperazine-1-carboxylate](/img/structure/B13882121.png)
![Methyl 5-[(5-bromo-1-methyl-2-oxopyridin-3-yl)amino]-2-methylpyrazole-3-carboxylate](/img/structure/B13882131.png)


![{1-[(1,1-Dimethylethoxy)carbonyl]piperidin-4-yl}methyl-2-phenylquinoline-4-carboxylic Acid](/img/structure/B13882135.png)
![2,7-Dibromo-9-[(1-methylpiperidin-4-yl)methyl]carbazole](/img/structure/B13882147.png)
![N-(3-aminophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B13882148.png)
![6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13882153.png)

![Ethyl 3-[(2-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13882182.png)


